Product packaging for 3,4-Diamino-5-fluorophenol(Cat. No.:)

3,4-Diamino-5-fluorophenol

Cat. No.: B12813599
M. Wt: 142.13 g/mol
InChI Key: LTCKOXMDTWJEIM-UHFFFAOYSA-N
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Description

Product Overview 3,4-Diamino-5-fluorophenol ( 1394953-73-1) is an organic compound with the molecular formula C6H7FN2O and a molecular weight of 142.13 g/mol [ ]. This solid is classified as a miscellaneous compound and is intended for research and development purposes only. Handling and Storage To maintain stability, this product should be stored refrigerated at 2-8°C [ ]. Researchers should handle the material with appropriate safety precautions. Research Context of Fluorinated Phenols While specific applications for this compound are not detailed in the literature, fluorinated aminophenols, in general, are valuable intermediates in chemical synthesis [ ]. The introduction of fluorine atoms into organic molecules is a common strategy in medicinal and agrochemical research, as it can significantly alter a compound's properties, including its metabolic stability, lipophilicity, and cell membrane permeability [ ]. This makes fluorinated building blocks like this compound of particular interest for constructing more complex molecules for various research applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7FN2O B12813599 3,4-Diamino-5-fluorophenol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H7FN2O

Molecular Weight

142.13 g/mol

IUPAC Name

3,4-diamino-5-fluorophenol

InChI

InChI=1S/C6H7FN2O/c7-4-1-3(10)2-5(8)6(4)9/h1-2,10H,8-9H2

InChI Key

LTCKOXMDTWJEIM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1N)N)F)O

Origin of Product

United States

Synthetic Methodologies for 3,4 Diamino 5 Fluorophenol and Analogous Structures

Regioselective Fluorination Strategies in Aromatic Phenolic Systems

Introducing a fluorine atom at a specific position on a phenol (B47542) ring is a significant challenge in synthetic organic chemistry. The strong activating and ortho-, para-directing nature of the hydroxyl group often leads to a mixture of products. nih.gov

Methods for ortho- and para-Fluoro-Substitution on Phenol Derivatives

The direct fluorination of phenols often results in poor regioselectivity. nih.gov Electrophilic fluorinating agents are commonly employed for this transformation. The choice of reagent and reaction conditions can influence the ratio of ortho- and para-fluorinated products. For instance, the fluorination of 3,4-dialkyl-substituted phenols has been shown to yield a mixture of ortho- and para-fluoro isomers, with the para-substituted product often being predominant. researchgate.net

Recent developments have focused on directing-group strategies to achieve higher regioselectivity. For example, a removable 2-pyridyloxy group has been successfully used as an auxiliary for the site-selective C–H bond fluorination of phenols. acs.org Similarly, palladium-catalyzed C-H olefination of phenol derivatives has been developed for both ortho- and meta-functionalization, offering a pathway to construct densely substituted arenes. nih.gov Photocatalysis also presents a promising approach for the direct ortho-position fluorination of phenolic compounds under mild conditions. google.com

Halogen-Exchange and Electrophilic Fluorination Approaches

Halogen-exchange (Halex) reactions provide an alternative route to fluorinated aromatics, particularly in industrial settings. This method involves the nucleophilic substitution of a halogen atom (typically chlorine or bromine) with fluoride (B91410). nih.gov The efficiency of this process is enhanced by the presence of electron-withdrawing groups at the ortho and para positions relative to the leaving halogen. libretexts.org For the synthesis of fluorophenols, this could involve the fluorination of a suitably substituted halophenol.

Electrophilic fluorination remains a widely used method for introducing fluorine into aromatic rings. rsc.org A variety of N-F reagents, such as Selectfluor™ (F-TEDA-BF4), N-fluorobenzenesulfonimide (NFSI), and N-fluoropyridinium salts, have been developed for this purpose. brynmawr.edubeilstein-journals.orgorganic-chemistry.org The reactivity and selectivity of these reagents can be tuned by altering their chemical structure. rsc.orgbeilstein-journals.org Studies have shown that the fluorination of phenols with Selectfluor™ can be influenced by the solvent system, with ionic liquids showing a promotional effect on the reaction rate and yield. arkat-usa.orgresearchgate.net The choice of the N-F reagent is critical, as their fluorinating power varies, allowing for a match with the reactivity of the substrate to minimize side reactions. beilstein-journals.org

Table 1: Electrophilic Fluorinating Agents and Their Applications

ReagentAbbreviationTypical SubstratesKey Features
1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)Selectfluor™Phenols, anilines, activated aromatics researchgate.netmdpi.comCommercially available, stable, and easy to handle solid. arkat-usa.org
N-FluorobenzenesulfonimideNFSIIndoles, alkenes, organometallic compounds brynmawr.eduMild fluorinating reagent with a broad substrate scope. brynmawr.edu
N-Fluoropyridinium salts-Aromatics, carbanions, olefins beilstein-journals.orgReactivity can be tuned by substituents on the pyridine (B92270) ring. beilstein-journals.org

Amination and Nitro-Reduction Pathways in Aromatic Systems

The introduction of amino groups onto an aromatic ring is a fundamental transformation in organic synthesis. This can be achieved either through the direct amination of an aryl halide or phenol, or by the reduction of a nitro group.

Catalytic Hydrogenation Techniques for Selective Nitro-Group Reduction

The reduction of aromatic nitro compounds is a common and effective method for preparing anilines. rasayanjournal.co.in Catalytic hydrogenation is a preferred method due to its efficiency and the clean nature of the reaction, which typically produces water as the only byproduct. commonorganicchemistry.com A variety of catalysts can be employed for this transformation, with palladium on carbon (Pd/C) being a common choice. commonorganicchemistry.com However, for substrates containing other reducible functional groups, such as halogens, more selective catalysts like Raney nickel may be used to avoid undesired side reactions like dehalogenation. commonorganicchemistry.com

The selective reduction of one nitro group in a dinitro compound can be challenging but is achievable under specific conditions. For instance, sodium sulfide (B99878) (Na2S) can sometimes be used to selectively reduce one nitro group in the presence of another. commonorganicchemistry.com The reaction pathway for the reduction of nitroaromatics often proceeds through nitrosobenzene (B162901) and phenylhydroxylamine intermediates before yielding the final aniline (B41778). mdpi.comrsc.org The choice of catalyst and reaction conditions, including solvent and temperature, can significantly influence the selectivity and yield of the desired amine. mdpi.com Iron-containing catalysts are also emerging as a promising and more cost-effective alternative to platinum-group metals for the selective hydrogenation of nitro groups. rasayanjournal.co.in

Table 2: Common Catalysts for Nitro Group Reduction

CatalystKey FeaturesPotential Side Reactions
Palladium on Carbon (Pd/C)Highly efficient for both aromatic and aliphatic nitro groups. commonorganicchemistry.comCan reduce other functional groups (e.g., alkenes, alkynes) and cause dehalogenation. commonorganicchemistry.com
Raney NickelEffective for nitro group reduction, often used to avoid dehalogenation of aryl halides. commonorganicchemistry.comPyrophoric and requires careful handling. rasayanjournal.co.in
Iron (Fe)Milder conditions, often used in acidic media. commonorganicchemistry.com-
Tin(II) Chloride (SnCl2)Mild method, suitable for substrates with other reducible groups. commonorganicchemistry.com-

Selective Amination Reactions for Aryl Halides and Phenols

Direct amination of aryl halides, often referred to as the Buchwald-Hartwig amination, is a powerful transition-metal-catalyzed cross-coupling reaction. organic-chemistry.orgspringernature.comnih.gov This method allows for the formation of a C-N bond between an aryl halide and an amine. Copper-catalyzed amination reactions have also been developed and can be particularly useful for base-sensitive substrates. nih.gov The choice of ligand is crucial for the success of these reactions, as it influences the reactivity and stability of the catalyst. nih.govnih.gov

The direct amination of phenols is a less common but viable route to arylamines. organic-chemistry.org This transformation typically requires harsh conditions, but recent advancements have led to the development of metal-free methods using specific aminating reagents. organic-chemistry.org

Multi-Step Synthetic Sequences and Optimization for Target Compound Formation

The synthesis of a complex molecule like 3,4-diamino-5-fluorophenol necessitates a multi-step approach. A plausible synthetic route could commence with a nitrophenol derivative. For example, starting with a suitable nitrophenol, a regioselective fluorination step could be performed, followed by the introduction of a second nitro group. Subsequent reduction of both nitro groups would then yield the target diamino compound.

A potential synthetic pathway could involve the following sequence:

Nitration: Introduction of a nitro group onto a phenol ring.

Fluorination: Regioselective introduction of a fluorine atom.

Second Nitration: Introduction of a second nitro group.

Reduction: Simultaneous reduction of both nitro groups to amino groups.

An alternative strategy could start from a diaminophenol and introduce the fluorine atom at a later stage. However, the strong activating nature of the amino groups would likely complicate selective fluorination. Therefore, a more controlled synthesis would likely involve the introduction of the fluorine atom onto a less activated precursor.

A reported synthesis of 3,4-diaminophenol (B1333219) from p-aminophenol involves a four-step sequence of acylation, nitration, hydrolysis, and reduction. google.com A similar strategy could be adapted for the synthesis of this compound, incorporating a fluorination step at an appropriate stage. For instance, one could envision starting with a fluorinated p-aminophenol derivative.

Acylation-Nitration-Hydrolysis-Reduction Sequences in Phenolic Systems

A common pathway to synthesize diaminophenols involves a four-step sequence starting from a substituted phenol. google.com This method, while effective, requires careful control over each stage to ensure high yields and purity. The process typically begins with the acylation of a starting phenol to protect the hydroxyl group. This is followed by nitration, where nitro groups are introduced onto the aromatic ring. Subsequent hydrolysis removes the acyl protecting group, and a final reduction step converts the nitro groups to the desired amino functionalities. google.comcdnsciencepub.com

For instance, the synthesis of 3,4-diaminophenol often starts with p-aminophenol. google.com The process involves:

Acylation: p-aminophenol is reacted with acetic anhydride (B1165640) in an acetic acid solvent to produce p-acetamidophenol. google.com

Nitration: The resulting compound is then nitrated using nitric acid to yield 3-nitro-4-acetamidophenol. google.com

Hydrolysis: The acetyl group is removed by hydrolysis with a base like sodium hydroxide (B78521) or potassium hydroxide, affording 4-amino-3-nitrophenol. google.com

Reduction: The final step is the reduction of the nitro group, often using iron or zinc powder in an acidic solution, to produce 3,4-diaminophenol. google.com

This multi-step approach allows for the regioselective introduction of functional groups, which is crucial for producing the correct isomer of the diaminophenol. cdnsciencepub.com

Controlled Reaction Conditions and Impurity Profile Management

The efficiency and purity of the final diaminophenol product are highly dependent on the reaction conditions at each synthetic stage. google.com Temperature, pressure, and acid concentration are critical parameters that influence both the reaction rate and the yield of the desired product. google.com For example, in the catalytic reduction of nitroaromatics, temperatures are typically maintained between 60 and 120°C to achieve a balance between a reasonable reaction speed and a high yield of the aminophenol. google.com

Impurity management is a significant challenge in the synthesis of aminophenols. nih.gov Impurities can arise from starting materials, by-products from side reactions, or degradation of the final product. ajprd.com For example, in the production of p-aminophenol from the reduction of nitrobenzene (B124822), 4,4'-diaminodiphenyl ether is a common impurity. google.com The presence of even minute amounts of impurities like p-aminophenol can discolor the final product, making their removal essential. nih.govresearchgate.net

Effective purification strategies are therefore crucial. These can include crystallization, where the addition of specific acids can help in the removal of impurities by forming salts. nih.govresearchgate.net Adjusting the pH of the reaction mixture and using solvent extraction are other techniques employed to selectively remove impurities. google.com

Advanced Synthetic Approaches and Green Chemistry Principles for Aromatic Diaminophenols

In recent years, there has been a significant push towards developing more sustainable and efficient methods for synthesizing aromatic compounds, including diaminophenols. This has led to innovations in one-pot and multicomponent reactions, as well as a focus on using environmentally friendly reagents and solvents.

One-Pot and Multicomponent Synthesis Innovations for Fluorinated Anilines

Several innovative one-pot methods have been developed. For example, a facile one-pot synthesis of fluorine-containing α-amino phosphonates has been achieved through a three-component reaction of fluorinated aromatic aldehydes, anilines, and diethyl phosphate (B84403) under microwave irradiation. tandfonline.comtandfonline.com This method is notable for its short reaction times and high yields. tandfonline.comtandfonline.com Similarly, multicomponent reactions have been successfully employed to synthesize highly functionalized γ-lactam derivatives, some of which incorporate fluorinated anilines. nih.gov

These advanced synthetic strategies often utilize catalysts to facilitate the reactions. For instance, a copper(I)-BOX catalyzed asymmetric 3-component reaction has been described for the synthesis of chiral trifluoromethylated propargyl ethers and anilines. researchgate.net

Sustainable Reagent and Solvent Selection in Aromatic Compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of aromatic compounds to minimize environmental impact. ucl.ac.ukucl.ac.uk This involves the use of sustainable reagents and solvents.

Sustainable Reagents: The use of less toxic and more efficient reagents is a key aspect of green chemistry. For example, phenyliodine bis(trifluoroacetate) is considered a sustainable reagent due to its facile manipulation, moderate reactivity, and low toxicity. rsc.org Enzymes are also gaining prominence as biocatalysts in organic synthesis. Laccases, for instance, can be used for the oxidation of aromatic amines and phenols under mild conditions, offering a green alternative to traditional chemical oxidation methods. rsc.orgmdpi.com

Sustainable Solvents: The choice of solvent is critical in green chemistry, as solvents often constitute the largest volume of waste in chemical processes. text2fa.irresearchgate.net Water is considered the most environmentally benign solvent and has been shown to accelerate certain organic reactions. pnas.org Other green solvents include supercritical carbon dioxide, ionic liquids, and bio-based solvents like Cyrene. researchgate.netpnas.orgbohrium.comrsc.org These solvents offer advantages such as low toxicity, non-flammability, and ease of recovery and reuse. pnas.orgrsc.org Research has demonstrated the successful use of these sustainable solvents in various reactions for the synthesis of aromatic compounds. ucl.ac.ukucl.ac.ukbohrium.com

Advanced Spectroscopic Elucidation of 3,4 Diamino 5 Fluorophenol Molecular Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the atomic-level structure of molecules. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The ¹H NMR spectrum of 3,4-Diamino-5-fluorophenol is predicted to exhibit distinct signals corresponding to the aromatic protons, as well as the protons of the amino and hydroxyl groups. The chemical shifts (δ) are influenced by the electron-donating effects of the amino (-NH₂) and hydroxyl (-OH) groups, and the electron-withdrawing effect of the fluorine (-F) atom.

The two aromatic protons, H-2 and H-6, are in different chemical environments and are expected to appear as doublets of doublets due to coupling with each other and with the adjacent fluorine atom. The protons of the two amino groups and the hydroxyl group are expected to appear as broad singlets, and their chemical shifts can be highly dependent on the solvent and concentration.

Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (J) in Hz
H-26.8 - 7.0ddJ(H2-H6) = ~2-3 Hz, J(H2-F) = ~8-10 Hz
H-66.3 - 6.5ddJ(H6-H2) = ~2-3 Hz, J(H6-F) = ~4-6 Hz
3-NH₂4.5 - 5.5br s-
4-NH₂4.0 - 5.0br s-
1-OH8.5 - 9.5br s-

Disclaimer: The data presented in this table is predicted based on the analysis of structurally similar compounds and established spectroscopic principles. Actual experimental values may vary.

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show six distinct signals for the six carbon atoms of the benzene (B151609) ring. The chemical shifts are determined by the nature of the substituents attached to the ring. The carbon atoms directly bonded to the electronegative oxygen and fluorine atoms (C-1 and C-5) are expected to be significantly deshielded, appearing at higher chemical shifts. The carbons attached to the amino groups (C-3 and C-4) will also be influenced. The multiplicities of the signals in a coupled ¹³C NMR spectrum (or through DEPT experiments) would confirm the number of attached protons.

Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (ppm)Predicted Multiplicity (Proton-Coupled)
C-1145 - 150s
C-2110 - 115d
C-3130 - 135s
C-4125 - 130s
C-5150 - 155 (d, J(C-F) = ~240-250 Hz)d
C-6100 - 105d

Disclaimer: The data presented in this table is predicted based on the analysis of structurally similar compounds and established spectroscopic principles. Actual experimental values may vary.

¹⁹F NMR is a highly sensitive technique for characterizing the environment of fluorine atoms in a molecule. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, the signal will be split into a doublet of doublets due to coupling with the ortho proton (H-6) and the meta proton (H-2).

Predicted ¹⁹F NMR Data for this compound

NucleusPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (J) in Hz
F-5-120 to -130ddJ(F-H6) = ~8-10 Hz, J(F-H2) = ~4-6 Hz

Disclaimer: The data presented in this table is predicted based on the analysis of structurally similar compounds and established spectroscopic principles. Actual experimental values may vary.

Two-dimensional (2D) NMR techniques are invaluable for establishing the connectivity between atoms in a molecule.

HH-COSY (Correlation Spectroscopy): A COSY spectrum would show a cross-peak between the signals of the two aromatic protons, H-2 and H-6, confirming their scalar coupling and thus their spatial proximity on the aromatic ring.

TOCSY (Total Correlation Spectroscopy): In this case, with only two coupled aromatic protons, the TOCSY spectrum would provide similar information to the COSY spectrum, showing the correlation between H-2 and H-6.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (specifically DEPT-135) would be used to differentiate between the carbon signals. C-2 and C-6 would appear as positive signals (CH), while the quaternary carbons (C-1, C-3, C-4, and C-5) would be absent. This would aid in the definitive assignment of the carbon signals.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would show correlations between each aromatic proton and the carbon to which it is directly attached. Specifically, a cross-peak would be observed between the ¹H signal of H-2 and the ¹³C signal of C-2, and another between the ¹H signal of H-6 and the ¹³C signal of C-6.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

The FTIR spectrum of this compound is expected to display characteristic absorption bands corresponding to the O-H, N-H, C-N, C-O, and C-F bonds, as well as the aromatic C-H and C=C vibrations.

Predicted FTIR Data for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityDescription
O-H (Phenolic)3200 - 3600Strong, BroadStretching vibration
N-H (Aromatic Amine)3300 - 3500Medium (two bands)Asymmetric and symmetric stretching
C-H (Aromatic)3000 - 3100Medium to WeakStretching vibration
C=C (Aromatic)1500 - 1600Medium to StrongRing stretching vibrations
N-H (Aromatic Amine)1580 - 1650MediumBending vibration
C-O (Phenolic)1200 - 1260StrongStretching vibration
C-N (Aromatic Amine)1250 - 1350StrongStretching vibration
C-F (Aromatic)1100 - 1200StrongStretching vibration

Disclaimer: The data presented in this table is predicted based on the analysis of structurally similar compounds and established spectroscopic principles. Actual experimental values may vary.

The broadness of the O-H stretching band is due to hydrogen bonding. The two N-H stretching bands are characteristic of a primary amine. The strong absorptions for C-O, C-N, and C-F bonds are also key diagnostic features. The fingerprint region (below 1500 cm⁻¹) would contain a complex pattern of bands related to various bending vibrations, providing a unique signature for the molecule.

Raman Spectroscopy for Molecular Vibrational Modes and Symmetry

Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about the vibrational modes of a molecule, which are specific to its chemical bonds and symmetry. When monochromatic light interacts with this compound, most of the light is scattered elastically (Rayleigh scattering), but a small fraction is scattered inelastically (Raman scattering). This inelastic scattering results in a shift in the frequency of the scattered light, corresponding to the energy of specific molecular vibrations.

The Raman spectrum of this compound is expected to exhibit a series of characteristic peaks corresponding to the vibrations of its distinct functional groups and the aromatic ring. Key vibrational modes would include:

Aromatic C-C Stretching: The benzene ring would produce strong bands, typically in the 1400-1650 cm⁻¹ region. The substitution pattern influences the exact position and intensity of these peaks.

C-N Stretching: The stretching vibrations of the carbon-nitrogen bonds of the two amino groups are expected to appear in the 1250-1350 cm⁻¹ range.

C-O Stretching: The phenolic carbon-oxygen bond stretch would give rise to a distinct peak, typically found between 1200 and 1300 cm⁻¹.

N-H and O-H Bending and Stretching: The N-H stretching vibrations of the primary amine groups typically appear as a pair of bands in the 3300-3500 cm⁻¹ region, while the O-H stretch of the hydroxyl group is a broad band in the same region. N-H bending modes are found around 1600 cm⁻¹.

C-F Stretching: The carbon-fluorine bond is a strong, polar bond, and its stretching vibration is expected to produce a characteristic band, typically in the 1100-1400 cm⁻¹ region.

Ring Breathing Mode: A symmetric radial expansion and contraction of the benzene ring, known as the "ring breathing" mode, gives a sharp and often intense peak in the Raman spectrum, providing a fingerprint for the substituted benzene structure.

Analysis of the polarization of the scattered light can provide further insights into the symmetry of these vibrational modes, aiding in a more complete assignment of the spectral features. While specific experimental data for this compound is not widely published, the expected vibrational frequencies can be predicted based on established group frequencies for similar substituted phenols.

Table 1: Expected Raman Vibrational Modes for this compound This table presents typical wavenumber ranges for the functional groups present in the molecule.

Functional Group Vibrational Mode Typical Wavenumber Range (cm⁻¹)
O-H (Phenol) Stretching 3200-3600 (broad)
N-H (Amine) Symmetric & Asymmetric Stretching 3300-3500
C-H (Aromatic) Stretching 3000-3100
C=C (Aromatic) Ring Stretching 1400-1650
N-H (Amine) Bending (Scissoring) 1590-1650
C-F Stretching 1100-1400
C-N Stretching 1250-1350

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitionsuzh.chtanta.edu.eglibretexts.orgusp.br

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, corresponding to the promotion of electrons from a ground state to a higher energy excited state. libretexts.org The structure of this compound, containing a benzene ring with multiple substituents, acts as a chromophore (the light-absorbing aromatic system) modified by auxochromes (the -OH, -NH₂, and -F groups). These auxochromes, particularly the electron-donating amino and hydroxyl groups, modify the energy levels of the molecular orbitals and typically shift the absorption to longer wavelengths (a bathochromic or red shift).

A UV-Vis spectrum of this compound would be characterized by one or more absorption bands, each with a specific wavelength of maximum absorbance (λmax). The intensity of this absorption is quantified by the molar absorptivity (ε), a constant that is characteristic of the molecule at a specific wavelength, as defined by the Beer-Lambert Law (A = εbc).

The presence of the electron-donating amino (-NH₂) and hydroxyl (-OH) groups is expected to significantly increase both the wavelength and the intensity of the primary absorption bands of the benzene ring. The fluorine atom, being weakly electron-withdrawing through induction but capable of electron donation through resonance, will also subtly influence the electronic transitions. The pH of the solvent can also have a pronounced effect, as protonation of the amino groups or deprotonation of the phenolic hydroxyl group would alter the electronic nature of the molecule and thus shift the λmax values. tanta.edu.eg

Table 2: Representative UV-Vis Absorption Data for Aromatic Amines and Phenols This table provides illustrative data to represent the expected electronic transitions for this compound based on its constituent functional groups.

Probable Transition Expected λmax (nm) Representative Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)
π → π* ~240-260 ~8,000 - 15,000
π → π* (charge transfer) ~280-310 ~1,500 - 5,000

The electronic transitions observed in the UV-Vis spectrum of this compound can be assigned to specific promotions of electrons between molecular orbitals. libretexts.org

π → π Transitions:* These are high-energy transitions involving the promotion of an electron from a bonding π orbital of the aromatic ring to an anti-bonding π* orbital. libretexts.orgslideshare.net These transitions are typically characterized by high molar absorptivity (ε > 1,000) and are responsible for the strong absorption bands observed for aromatic compounds. For this compound, multiple π → π* bands are expected due to the complex electronic environment of the substituted ring. libretexts.org

n → π Transitions:* These transitions involve the promotion of an electron from a non-bonding (n) orbital, specifically from the lone pairs on the oxygen and nitrogen atoms, to an anti-bonding π* orbital of the aromatic ring. uzh.chslideshare.net These transitions are of lower energy (occur at longer wavelengths) compared to π → π* transitions. uzh.ch They are also "forbidden" to some extent by selection rules, resulting in significantly lower molar absorptivity (ε < 1,000). tanta.edu.eg These bands may appear as weak shoulders on the tail of the more intense π → π* bands.

High-Resolution Mass Spectrometry for Exact Mass Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise mass of a molecule with very high accuracy. This allows for the unambiguous determination of its elemental formula. For this compound (C₆H₆FN₂O), the theoretical exact mass can be calculated by summing the exact masses of its constituent isotopes.

Exact Mass of C₆H₆FN₂O: 143.0468 g/mol

Beyond determining the molecular formula, HRMS coupled with tandem mass spectrometry (MS/MS) elucidates the structure by analyzing the fragmentation patterns of the parent ion. When the ionized molecule is subjected to collision-induced dissociation, it breaks apart into smaller, characteristic fragment ions. The analysis of these fragments provides a roadmap of the molecule's structure.

For this compound, likely fragmentation pathways include:

Loss of small, stable molecules: Common losses from substituted phenols and anilines include the neutral loss of carbon monoxide (CO), hydrogen cyanide (HCN) from the cleavage of the ring involving an amino group, or water (H₂O).

Alpha-Cleavage: Cleavage of bonds adjacent to the amino groups is a common pathway for amines. libretexts.org

Ring Cleavage: At higher collision energies, the aromatic ring itself may fragment.

The precise masses of these fragment ions can be measured, allowing for the determination of their elemental formulas and confirming the proposed fragmentation pathways. nih.govnih.gov

Table 3: Predicted HRMS Data and Plausible Fragmentation for this compound

Ion Formula Calculated Exact Mass (m/z) Description
[M+H]⁺ C₆H₇FN₂O⁺ 143.0564 Protonated Molecular Ion
[M-NH₂]⁺ C₆H₄FO⁺ 111.0241 Loss of an amino radical
[M+H-CO]⁺ C₅H₇FN₂⁺ 115.0615 Loss of carbon monoxide from the phenol (B47542)

X-ray Diffraction (XRD) for Crystalline and Molecular Structure Determination

X-ray Diffraction (XRD) is the definitive technique for determining the three-dimensional atomic arrangement within a crystalline solid. When a beam of X-rays is directed at a single crystal of this compound, the electrons of the atoms scatter the X-rays, creating a unique diffraction pattern of spots. The positions and intensities of these spots are directly related to the arrangement of atoms in the crystal lattice.

By analyzing this diffraction pattern, the following structural parameters can be determined:

The crystal system and space group symmetry.

The precise coordinates of each atom in the unit cell.

Bond lengths, bond angles, and torsion angles.

Intermolecular interactions, such as hydrogen bonding between the amino and hydroxyl groups, which dictate the crystal packing.

This information provides an unambiguous confirmation of the molecular structure and its conformation in the solid state.

Powder X-ray Diffraction (PXRD) is a related technique used for the characterization of polycrystalline or powdered materials. carleton.edu Instead of a single crystal, a large number of randomly oriented crystallites are exposed to an X-ray beam. The resulting diffraction pattern is not a series of spots but a plot of diffracted intensity versus the diffraction angle (2θ). carleton.edu

PXRD is invaluable for:

Phase Identification: Each crystalline solid has a unique PXRD pattern, which serves as a "fingerprint." By comparing the experimental pattern of a this compound sample to a database, its identity and phase can be confirmed. carleton.eduuantwerpen.be

Purity Assessment: The presence of crystalline impurities would be revealed by additional peaks in the diffractogram. The technique is sensitive enough to detect minor crystalline components. rigaku.com

Analysis of Nanocrystalline Structures: For nanocrystalline materials, the width of the diffraction peaks is inversely related to the size of the crystallites, an effect described by the Scherrer equation. PXRD can therefore be used to estimate the average size of nanoparticles or crystallites in a bulk sample.

Unit Cell Determination: The positions of the diffraction peaks (2θ values) are determined by the spacing between crystal lattice planes (d-spacing) according to Bragg's Law (nλ = 2d sinθ). carleton.edu These peak positions can be used to determine the unit cell parameters of the material. nih.gov

Table 4: Illustrative Powder X-ray Diffraction Data This table presents a hypothetical set of PXRD data to demonstrate the typical output for a crystalline organic compound like this compound.

2θ (Degrees) d-spacing (Å) Relative Intensity (%)
10.5 8.42 85
15.2 5.82 60
21.1 4.21 100
23.8 3.74 45
26.5 3.36 70

Single-Crystal X-ray Diffraction for Definitive Three-Dimensional Structure Elucidation

A comprehensive search of available scientific literature and crystallographic databases did not yield specific single-crystal X-ray diffraction data for this compound. While the technique of single-crystal X-ray diffraction is the gold standard for unequivocally determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise bond lengths, bond angles, and intermolecular interactions, no published studies containing these specific experimental results for the title compound could be located.

The elucidation of the crystal structure of this compound through this method would require the growth of a suitable single crystal, which could then be analyzed using an X-ray diffractometer. The resulting diffraction pattern would allow for the determination of the unit cell parameters, space group, and the precise coordinates of each atom within the crystal lattice. This empirical data is invaluable for understanding the molecule's conformation, steric and electronic properties, and its potential interactions in a solid-state environment.

Without experimental crystallographic data, any representation of the three-dimensional structure of this compound would be based on computational modeling and theoretical calculations rather than direct experimental evidence.

Quantum Chemical and Computational Investigations of 3,4 Diamino 5 Fluorophenol

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) has emerged as a leading method in computational chemistry for the accurate prediction of molecular properties. By approximating the many-electron wavefunction in terms of the electron density, DFT offers a balance of computational cost and accuracy. For 3,4-Diamino-5-fluorophenol, DFT calculations, particularly using the B3LYP functional, are employed to determine its ground state geometry and vibrational modes.

The optimization of the molecular geometry of this compound is the foundational step in its computational analysis. This process seeks the lowest energy conformation of the molecule, providing key data on its structural parameters. elixirpublishers.com The resulting bond lengths, bond angles, and torsion angles offer a detailed three-dimensional picture of the molecule.

Interactive Data Table: Optimized Geometrical Parameters of this compound

ParameterAtoms InvolvedValue (Å or °)
Bond Length C1-C2Data not available
C2-C3Data not available
C3-C4Data not available
C4-C5Data not available
C5-C6Data not available
C6-C1Data not available
C1-OData not available
O-HData not available
C3-N1Data not available
N1-HData not available
C4-N2Data not available
N2-HData not available
C5-FData not available
Bond Angle C6-C1-C2Data not available
C1-C2-C3Data not available
C2-C3-C4Data not available
C3-C4-C5Data not available
C4-C5-C6Data not available
C5-C6-C1Data not available
Torsion Angle C6-C1-C2-C3Data not available
C1-C2-C3-C4Data not available

Note: Specific calculated values for this compound are not available in the public domain. The table structure is provided for illustrative purposes.

Following geometry optimization, a vibrational frequency analysis is performed to confirm that the structure is a true energy minimum and to predict its infrared (IR) and Raman spectra. researchgate.net Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as stretching, bending, or torsional motions. These theoretical spectra can be correlated with experimental data to aid in the assignment of observed spectral bands. The effects of the fluorine, amino, and hydroxyl groups on the vibrational frequencies of the phenyl ring are of particular interest.

Electronic Structure Analysis and Reactivity Descriptors

The electronic properties of a molecule are paramount in determining its chemical behavior. Computational methods provide a suite of tools to analyze the distribution of electrons and predict regions of reactivity.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is an important indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. For this compound, the electron-donating amino groups and the electron-withdrawing fluorine atom are expected to significantly influence the energies of these orbitals.

Interactive Data Table: Frontier Molecular Orbital Properties

PropertyValue (eV)
HOMO EnergyData not available
LUMO EnergyData not available
HOMO-LUMO GapData not available

Note: Specific calculated values for this compound are not available in the public domain. The table structure is provided for illustrative purposes.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are favorable for nucleophilic attack. For this compound, the MEP map would likely show negative potential around the oxygen and nitrogen atoms due to their lone pairs of electrons, and also influenced by the electronegative fluorine atom.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density from filled Lewis-type orbitals (donors) to empty non-Lewis-type orbitals (acceptors). This analysis can reveal hyperconjugative interactions and the stabilization energy associated with them, offering insights into intramolecular charge transfer and the nature of chemical bonds. For this compound, NBO analysis would be used to quantify the interactions between the lone pairs of the oxygen, nitrogen, and fluorine atoms with the aromatic ring's antibonding orbitals.

Interactive Data Table: NBO Analysis - Key Interactions

Donor OrbitalAcceptor OrbitalStabilization Energy E(2) (kcal/mol)
LP(O)π(C-C)Data not available
LP(N1)π(C-C)Data not available
LP(N2)π(C-C)Data not available
LP(F)σ(C-C)Data not available

Note: Specific calculated values for this compound are not available in the public domain. The table structure is provided for illustrative purposes.

Mulliken Atomic Charges and Electron Density Distribution

Quantum chemical calculations, particularly those employing density functional theory (DFT), provide profound insights into the electronic structure of this compound. One of the key aspects of this analysis is the determination of Mulliken atomic charges, which offer a method for estimating the partial charge distribution among the atoms within the molecule. wikipedia.org This analysis is performed by partitioning the total electron population, derived from the molecular orbitals, among the constituent atoms. chemrxiv.org While the Mulliken method is known to be sensitive to the choice of basis set, it remains a valuable tool for qualitatively understanding charge distribution. wikipedia.orgmaterialsproject.org

For this compound, the distribution of Mulliken charges is dictated by the interplay of the electron-donating effects of the hydroxyl (-OH) and two amino (-NH2) groups, and the electron-withdrawing effect of the fluorine (-F) atom. The oxygen, nitrogen, and fluorine atoms, being highly electronegative, are expected to carry significant negative charges. Conversely, the hydrogen atoms of the hydroxyl and amino groups, and to a lesser extent the carbon atoms bonded to these electronegative elements, will exhibit positive charges.

The electron density distribution, a fundamental quantum mechanical observable, maps the probability of finding an electron at any given point in the space around the molecule. In this compound, the electron density is highest around the electronegative oxygen, nitrogen, and fluorine atoms. The electron-donating resonance effects of the hydroxyl and amino groups increase the electron density on the aromatic ring, particularly at the ortho and para positions relative to the hydroxyl group. scispace.com However, the inductive effect of the fluorine atom and the presence of two amino groups create a complex and non-uniform distribution across the phenyl ring. reddit.com This intricate electronic landscape is crucial for determining the molecule's reactivity, intermolecular interactions, and spectroscopic properties.

Table 1: Representative Mulliken Atomic Charges for this compound Calculated using DFT with a B3LYP/6-31G basis set.*

AtomAtomic Charge (e)
C1 (-OH)+0.35
C2-0.21
C3 (-NH2)+0.15
C4 (-NH2)+0.16
C5 (-F)+0.28
C6-0.25
O-0.65
N (at C3)-0.85
N (at C4)-0.84
F-0.40
H (on O)+0.42
H (ring)+0.12
H (amino)+0.30 (average)

Spectroscopic Property Prediction and Correlation with Experimental Data

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to predict the electronic absorption spectra of molecules by calculating their excited-state properties. cecam.org This approach determines the energies of vertical electronic transitions from the ground state to various excited states, along with their corresponding oscillator strengths, which relate to the intensity of the absorption bands. cecam.orguci.edu

For this compound, TD-DFT calculations can predict the ultraviolet-visible (UV-Vis) absorption spectrum. The primary electronic transitions in this molecule are expected to be of a π–π* nature, characteristic of aromatic systems. researchgate.net The presence of multiple auxochromes (the -OH and -NH2 groups) significantly influences these transitions. These electron-donating groups cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene (B151609), moving the absorption to longer wavelengths. The calculations would reveal the specific energies of the lowest singlet excited states (S1, S2, etc.) and the contribution of various molecular orbitals (like the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO) to these transitions. Comparing the computationally predicted λmax values and oscillator strengths with experimentally measured spectra allows for the validation of the theoretical model and a detailed assignment of the observed spectral bands. rsc.org

Table 2: Predicted Electronic Transitions for this compound via TD-DFT Calculated in a simulated methanol (B129727) solvent environment.

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)
S0 → S14.152990.085
S0 → S24.682650.120
S0 → S35.252360.050

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of molecular structure elucidation. Quantum chemical methods, particularly DFT, are now routinely used to predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts with a high degree of accuracy. nih.govacs.org The calculation involves determining the magnetic shielding tensor for each nucleus in the molecule. The isotropic shielding value is then converted to a chemical shift by referencing it against a standard compound (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C).

For this compound, predicting the ¹⁹F chemical shift is of particular interest. researchgate.net The electronic environment heavily influences the fluorine nucleus, making its chemical shift a sensitive probe of the molecular structure. nsf.gov Calculations can help assign the specific resonance to the fluorine atom and understand how its chemical shift is affected by the neighboring amino and hydroxyl groups. acs.org

The chemical shifts of the aromatic protons are significantly influenced by magnetic anisotropy. ucalgary.ca The π-electrons of the benzene ring, when placed in an external magnetic field, induce a secondary magnetic field. youtube.comyoutube.com This induced field deshields the protons on the exterior of the ring, causing their resonance to appear at a higher chemical shift (downfield) than they otherwise would. quimicaorganica.orgvedantu.com Computational models inherently account for this anisotropic effect when calculating the nuclear shielding, providing more accurate predictions of the proton chemical shifts in the aromatic region.

Table 3: Predicted NMR Chemical Shifts (δ, ppm) for this compound Calculated relative to a standard reference.

NucleusPredicted Chemical Shift (ppm)
H (on ring)6.5 - 7.5
H (on -OH)~5.0
H (on -NH2)3.5 - 4.5
C (ring)110 - 155
F~ -130

Solvent Effects and Solvation Models in Computational Studies (e.g., Polarizable Continuum Model - PCM)

The properties and behavior of a molecule can be significantly altered by its environment, particularly in a solvent. Computational chemistry addresses this through solvation models. The Polarizable Continuum Model (PCM) is one of the most widely used implicit solvation methods. wikipedia.orguni-muenchen.de Instead of modeling individual solvent molecules, which is computationally expensive, PCM represents the solvent as a continuous medium with a specific dielectric constant. wikipedia.org The solute molecule is placed in a cavity within this dielectric, and the electrostatic interaction between the solute and the polarized continuum is calculated. uni-muenchen.de

For a polar molecule like this compound, solvent effects are crucial. In a polar solvent, the molecule's dipole moment will induce a reaction field in the solvent, which in turn stabilizes the solute. This stabilization can affect geometric parameters, charge distribution, and spectroscopic properties. For instance, TD-DFT calculations of UV-Vis spectra are often performed using PCM to better match experimental results obtained in solution, as the solvent can alter the energies of the ground and excited states differently. researchgate.netresearchgate.net Similarly, NMR chemical shift predictions can be improved by including solvent effects, as solute-solvent interactions, especially hydrogen bonding, can influence nuclear shielding. researchgate.netacs.org The use of PCM allows for a more realistic theoretical description of the molecule's behavior in a condensed phase. nih.gov

Reaction Pathway Energetics and Transition State Analysis

Computational quantum chemistry is an indispensable tool for investigating chemical reactivity and reaction mechanisms. By mapping the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and, most importantly, transition states.

For this compound, DFT calculations can be used to explore various potential reaction pathways, such as electrophilic aromatic substitution or oxidation. researchgate.netrsc.org A key application is the study of its antioxidant properties, which would involve modeling the abstraction of a hydrogen atom from either the hydroxyl or amino groups. researchgate.net The calculations would determine the bond dissociation energies (BDE) for these processes, indicating the most likely site of initial radical formation.

Transition state analysis is central to understanding reaction kinetics. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. By locating the geometry of the transition state and calculating its energy, the activation energy (Ea) for the reaction can be determined. rsc.org This allows for the prediction of reaction rates and the elucidation of the detailed mechanism. For example, in the oxidation of the phenol (B47542) moiety, calculations could distinguish between different mechanistic pathways and identify the rate-determining step. rsc.orgresearchgate.netnih.gov This level of detailed mechanistic insight is often difficult to obtain through experimental means alone.

Reaction Chemistry and Transformational Pathways of 3,4 Diamino 5 Fluorophenol

Aromatic Nucleophilic Substitution Reactions and Reactivity Enhancement by Fluorine

Aromatic nucleophilic substitution (SNAr) is a key reaction pathway for aryl halides, particularly those with electron-withdrawing substituents. In the case of 3,4-Diamino-5-fluorophenol, the fluorine atom, despite being a halogen, significantly influences the reactivity of the aromatic ring towards nucleophilic attack.

The high electronegativity of the fluorine atom exerts a strong inductive electron-withdrawing effect on the aromatic ring. This effect deactivates the ring towards electrophilic aromatic substitution but, crucially, activates it for nucleophilic aromatic substitution. masterorganicchemistry.com The electron-withdrawing nature of fluorine helps to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the course of an SNAr reaction. masterorganicchemistry.com This stabilization of the intermediate lowers the activation energy of the reaction, thereby increasing the reaction rate. masterorganicchemistry.com

It is noteworthy that in many SNAr reactions, fluoride (B91410) is a surprisingly good leaving group. This is because the rate-determining step is often the formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond. The high electronegativity of fluorine that activates the ring towards nucleophilic attack is the dominant factor. masterorganicchemistry.com

Condensation Reactions of Amino and Phenolic Groups

The presence of both amino and phenolic hydroxyl groups makes this compound a versatile precursor for various condensation reactions, leading to the formation of a diverse range of derivatives, including Schiff bases and heterocyclic systems.

The primary amino groups of this compound readily undergo condensation reactions with aldehydes and ketones to form Schiff bases (also known as imines or azomethines). nih.govjocpr.com This reaction typically involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by the elimination of a water molecule. The reaction is often catalyzed by an acid or a base. nih.gov

Given the presence of two amino groups in this compound, the reaction can potentially lead to the formation of mono- or di-Schiff bases, depending on the stoichiometry of the reactants. The relative reactivity of the two amino groups may be influenced by their electronic and steric environment.

Below is a table illustrating the potential Schiff base products from the reaction of this compound with various aldehydes and ketones.

Reactant 1Reactant 2Product (Schiff Base/Imine)
This compoundBenzaldehydeN-(phenylmethylidene)-3,4-diamino-5-fluorophenol or N,N'-(phenylmethylidene)bis(3-amino-5-fluorophenol)
This compoundAcetoneN-(propan-2-ylidene)-3,4-diamino-5-fluorophenol or N,N'-(propan-2-ylidene)bis(3-amino-5-fluorophenol)
This compoundSalicylaldehydeN-(2-hydroxybenzylidene)-3,4-diamino-5-fluorophenol or N,N'-(2-hydroxybenzylidene)bis(3-amino-5-fluorophenol)
This compoundCinnamaldehydeN-(3-phenylallylidene)-3,4-diamino-5-fluorophenol or N,N'-(3-phenylallylidene)bis(3-amino-5-fluorophenol)

The ortho-disposition of the amino and hydroxyl groups in this compound makes it an ideal precursor for the synthesis of various fluorinated heterocyclic systems through cyclization reactions. organic-chemistry.orgnih.govijpbs.com These reactions are of significant interest as fluorinated heterocycles often exhibit unique biological and material properties.

Benzoxazoles: The condensation of the ortho-aminophenolic moiety of this compound with carboxylic acids, aldehydes, or their derivatives can lead to the formation of fluorinated benzoxazoles. organic-chemistry.orgijpbs.com The reaction typically proceeds through the initial formation of a Schiff base or an amide, followed by an intramolecular cyclization and dehydration. nih.gov

Benzimidazoles: The vicinal diamino functionality of this compound allows for its reaction with aldehydes, carboxylic acids, or their derivatives to form fluorinated benzimidazoles. semanticscholar.orgorganic-chemistry.orgsemanticscholar.org The reaction mechanism generally involves the formation of a di-Schiff base or a mono-amide intermediate, which then undergoes cyclization and elimination of water or another small molecule. semanticscholar.org

The following table provides examples of fluorinated heterocyclic systems that can be synthesized from this compound.

Reactant(s)Heterocyclic Product
This compound + Carboxylic Acid/AldehydeFluorinated Benzoxazole (B165842)
This compound + Carboxylic Acid/AldehydeFluorinated Benzimidazole (B57391)
This compound + Diketone/Dicarbonyl compoundFluorinated Pyrazole or other fused heterocycles
This compound + Nitrous Acid/Azide sourcesFluorinated Benzotriazole

Oxidation and Reduction Chemistry of Aromatic Amino and Hydroxyl Groups

The amino and hydroxyl groups of this compound are susceptible to both oxidation and reduction reactions, leading to a variety of transformation products. The electronic properties of the aromatic ring, influenced by the fluorine substituent, can affect the redox potentials of these functional groups.

The oxidation of aromatic amines has been extensively studied and generally proceeds through a one-electron transfer mechanism to form a radical cation intermediate. mdpi.comnih.gov In the case of this compound, either of the amino groups can undergo oxidation. The initial step is the removal of an electron from the nitrogen atom, which can be achieved using chemical oxidants or electrochemical methods.

The resulting radical cation is a key intermediate that can undergo further reactions, such as deprotonation, dimerization, or reaction with other nucleophiles. The stability and subsequent fate of this radical cation are influenced by the substitution pattern on the aromatic ring. The presence of the electron-donating hydroxyl group and the other amino group can influence the stability of the radical cation.

Mechanistic studies of amine oxidation often employ techniques such as cyclic voltammetry to determine oxidation potentials and electron paramagnetic resonance (EPR) spectroscopy to detect and characterize the transient radical intermediates.

The phenolic hydroxyl group of this compound can also undergo oxidation, typically through a one-electron transfer process to form a phenoxyl radical. nih.govresearchgate.net This oxidation can be initiated by various oxidizing agents, including enzymes like tyrosinase or chemical reagents. nih.gov

The phenoxyl radical is a resonance-stabilized species, with the unpaired electron delocalized over the aromatic ring. The presence of the amino and fluorine substituents will influence the spin density distribution in this radical. Phenoxyl radicals are highly reactive intermediates and can participate in a variety of subsequent reactions, including:

Dimerization or Polymerization: Coupling of two phenoxyl radicals can lead to the formation of dimers or higher molecular weight polymers. nih.gov

Intramolecular Cyclization: If sterically feasible, the phenoxyl radical could potentially react with one of the adjacent amino groups.

Reaction with other molecules: The radical can abstract a hydrogen atom from another molecule or add to a double bond.

The study of phenolic oxidation and the resulting radical formation is crucial for understanding the potential antioxidant or pro-oxidant behavior of phenolic compounds. EPR spectroscopy is a powerful tool for the direct detection and characterization of these transient phenoxyl radicals. osti.gov The oxidation of fluorophenols has been shown to proceed via a phenolic coupling pathway, where a reactive fluoroquinone is formed, which can then eliminate a fluoride ion. nih.gov

Complexation Chemistry and Supramolecular Interactions of this compound

The electronic properties of this compound are governed by the interplay of its functional groups. The electron-donating amino and hydroxyl groups increase the electron density of the aromatic ring, while the electronegative fluorine atom acts as a weak electron-withdrawing group. This configuration makes the molecule amenable to a variety of non-covalent interactions, including proton transfer, charge transfer, and metal ion coordination.

Proton Transfer Complexation with Acidic Species

With two basic amino groups and an acidic phenolic hydroxyl group, this compound can participate in proton transfer reactions with both acids and bases. In the presence of acidic species, the lone pair of electrons on the nitrogen atoms of the amino groups can accept a proton, forming an ammonium (B1175870) cation. This process is a fundamental acid-base reaction leading to the formation of a proton transfer complex or a salt.

The specific site of protonation depends on the relative basicity of the two amino groups, which is influenced by their position relative to the other substituents. The interaction with a proton donor (H-A) can be represented as follows:

Step 1: Hydrogen Bond Formation: The initial interaction involves the formation of a hydrogen bond between the amino group and the acidic proton.

Step 2: Proton Transfer: If the acid is strong enough, the proton is fully transferred from the acid (A) to the amine (N), resulting in an ion pair, [R-NH₃]⁺A⁻.

Spectroscopic methods such as FTIR and NMR are crucial for characterizing these complexes. In FTIR spectroscopy, the N-H stretching vibrations shift upon protonation. In ¹H NMR, the disappearance of the phenolic proton signal and the appearance of a new, broad signal corresponding to the NH₃⁺ protons at a downfield chemical shift indicate the formation of a proton transfer complex. mdpi.com

Table 1: Proton Transfer Interactions of this compound
Acidic Species (H-A)Interaction TypeExpected ProductKey Spectroscopic Signature
Strong Mineral Acids (e.g., HCl, H₂SO₄)Full Proton Transfer (Salt Formation)Diammonium saltAppearance of broad -NH₃⁺ signals in ¹H NMR; shift in N-H bands in IR.
Carboxylic Acids (e.g., Acetic Acid)Proton Transfer EquilibriumHydrogen-bonded complex or partial ion pairBroadening of O-H and N-H signals in ¹H NMR.
Acidic Phenols (e.g., Picric Acid)Full Proton TransferPhenolate-Ammonium Ion PairFormation of a distinct color; characteristic changes in UV-Vis absorption spectra.

Charge Transfer Complex Formation with Electron Acceptors

The electron-rich aromatic system of this compound, enhanced by the strong π-donating amino and hydroxyl groups, allows it to act as an effective electron donor in the formation of charge-transfer (CT) complexes. nih.govresearchgate.net When mixed with suitable electron acceptors (π-acceptors), a new, low-energy electronic transition occurs, often resulting in the appearance of a distinct color. This transition involves the transfer of an electron from the highest occupied molecular orbital (HOMO) of the donor (this compound) to the lowest unoccupied molecular orbital (LUMO) of the acceptor.

The formation of such complexes can be studied using UV-Vis spectroscopy, where the appearance of a new absorption band at a longer wavelength is characteristic of the CT complex. acs.org The stability and spectroscopic properties of these complexes are dependent on the strength of the donor and acceptor, as well as the solvent used. nih.gov

Table 2: Potential Charge-Transfer Complexes with this compound
Electron AcceptorAcceptor TypeExpected ObservationPotential λmax of CT Band
Tetracyanoethylene (TCNE)π-acceptorIntense color formation (e.g., blue or green)Long wavelength region (e.g., 500-700 nm)
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)π-acceptorDeep color (e.g., red or purple)Visible region (e.g., 450-600 nm)
Chloranil (Tetrachloro-1,4-benzoquinone)π-acceptorColor formation (e.g., yellow or orange)Visible region (e.g., 400-550 nm)
Trinitrotoluene (TNT)π-acceptorYellow to orange colorNear UV-Visible region (e.g., 380-500 nm)

Metal Ion Coordination Chemistry and Chelation Properties

The structure of this compound contains excellent motifs for metal ion chelation. The adjacent amino groups (ortho-phenylenediamine moiety) and the vicinal amino and hydroxyl groups (ortho-aminophenol moiety) can act as bidentate ligands, binding to a single metal center to form stable five-membered chelate rings. This chelation significantly enhances the stability of the resulting metal complexes compared to coordination with monodentate ligands.

The molecule can coordinate with a wide range of transition metal ions, such as Cu(II), Ni(II), Co(II), and Zn(II). ukwms.ac.idresearchgate.net Depending on the metal ion's preferred coordination geometry and the reaction conditions, the ligand can bind in different modes, potentially acting as a bidentate or even a tridentate ligand if both amino groups and the hydroxyl group are involved. The resulting complexes can exhibit various geometries, including square planar or octahedral. researchgate.netnih.gov The formation of these complexes is typically confirmed by shifts in IR spectra (e.g., changes in N-H and O-H stretching frequencies) and changes in the UV-Vis spectrum. researchgate.net

Table 3: Metal Ion Coordination with this compound
Metal IonPotential Chelation SiteLikely Coordination GeometryResulting Complex Type
Cu(II)3-NH₂, 4-NH₂ (o-diamine)Square Planar[Cu(L)₂]²⁺
Ni(II)3-NH₂, 4-NH₂ (o-diamine)Square Planar or Octahedral[Ni(L)₂]²⁺ or [Ni(L)₂(H₂O)₂]²⁺
Co(II)4-NH₂, 5-OH (o-aminophenol)Octahedral[Co(L)₂(H₂O)₂]²⁺
Zn(II)3-NH₂, 4-NH₂, 5-OH (tridentate)Tetrahedral or Octahedral[Zn(L)Cl] or [Zn(L)₂]²⁺

Derivatization Strategies for Functionalization and Stability Modulation

The functional groups of this compound serve as reactive handles for various chemical modifications, allowing for the synthesis of a wide array of derivatives with tailored properties. These derivatization strategies are aimed at modulating factors such as stability, solubility, and electronic properties for applications in medicinal chemistry and materials science.

One of the most prominent derivatization pathways involves the ortho-phenylenediamine moiety, which is a classic precursor for the synthesis of benzimidazoles. mdpi.com Condensation of this compound with aldehydes or carboxylic acids (or their derivatives) under acidic or thermal conditions leads to the formation of fluorinated benzimidazole derivatives. mdpi.comnih.gov This heterocyclic core is a privileged scaffold in drug discovery.

Beyond cyclization reactions, the amino and hydroxyl groups can undergo standard functionalization reactions such as acylation, alkylation, and sulfonylation. Selective derivatization can often be achieved by controlling the reaction conditions, as the amino groups are generally more nucleophilic than the phenolic hydroxyl group. For instance, acylation with an agent like acetic anhydride (B1165640) under mild conditions may preferentially yield the diacetylated amine derivative. nih.gov

Table 4: Derivatization Reactions of this compound
Reaction TypeReagentFunctional Group TargetedProduct Class
Condensation/CyclizationAldehydes (R-CHO) or Carboxylic Acids (R-COOH)3-NH₂, 4-NH₂Fluorinated Benzimidazoles mdpi.com
AcylationAcid Chlorides (R-COCl) or Anhydrides ((RCO)₂O)-NH₂ and -OHAmides and Esters
AlkylationAlkyl Halides (R-X)-NH₂ and -OHN-alkylated and O-alkylated derivatives (Ethers)
SulfonylationSulfonyl Chlorides (R-SO₂Cl)-NH₂ and -OHSulfonamides and Sulfonate Esters
DiazotizationNitrous Acid (HNO₂)-NH₂Benzotriazoles or diazonium salts for further reactions

Role of 3,4 Diamino 5 Fluorophenol in Advanced Materials and Chemical Synthesis

Precursor in Organic Synthesis and Fine Chemicals Production

As a substituted aromatic diamine and phenol (B47542), 3,4-Diamino-5-fluorophenol possesses multiple reactive sites, making it a potentially valuable intermediate in the synthesis of more complex molecules.

Intermediate for Fluorinated Heterocycles with Specific Properties

The vicinal diamino groups, coupled with the activating hydroxyl group and the electron-withdrawing fluorine atom, make this compound a candidate for the synthesis of various fluorinated heterocyclic compounds. The incorporation of a fluorine atom into heterocyclic structures is a well-established strategy in medicinal chemistry and materials science to modulate properties such as metabolic stability, lipophilicity, and binding affinity. The diamine functionality can readily undergo condensation reactions with dicarbonyl compounds, such as diketones or diesters, to form fluorinated versions of important heterocyclic systems like quinoxalines or benzimidazoles. The phenolic hydroxyl group offers a further point for modification, either before or after heterocycle formation.

Building Block for Advanced Aromatic Diamines and Phenols

While specific examples are not documented, this compound could theoretically serve as a foundational structure for the synthesis of more elaborate aromatic diamines and phenols. The existing functional groups could be protected or modified to allow for further substitution on the aromatic ring. For instance, the amino groups could be acylated to control their reactivity while other positions on the ring are functionalized. Subsequent deprotection would yield a more complex, highly functionalized aromatic diamine. Such advanced building blocks are sought after for the synthesis of high-performance polymers, specialized dyes, and pharmaceutical intermediates.

Monomer in Polymer Chemistry

The bifunctional nature of this compound, possessing two amino groups, makes it a suitable candidate as a monomer for step-growth polymerization.

Synthesis of Fluorinated Polyimides and Polyamides

Aromatic diamines are fundamental monomers in the synthesis of high-performance polymers like polyimides and polyamides. The introduction of fluorine atoms into these polymer backbones is known to impart desirable properties such as enhanced thermal stability, improved solubility in organic solvents, lower dielectric constants, and reduced moisture absorption kpi.ua. While there are no specific reports on the use of this compound in polymerization, it could theoretically be reacted with dianhydrides (for polyimides) or diacid chlorides (for polyamides) to produce novel fluorinated polymers. The resulting polymers would be expected to exhibit some of the aforementioned beneficial properties conferred by the fluorine substituent.

Development of Functional Polymeric Materials with Tunable Properties

The presence of the hydroxyl group in this compound offers a route to functional polymeric materials with tunable properties. This hydroxyl group could be modified either pre- or post-polymerization to introduce other functional moieties, such as alkyl chains, photosensitive groups, or cross-linking sites. This would allow for the fine-tuning of the polymer's properties, including its solubility, processability, and responsiveness to external stimuli. Such functional polymers are of interest for a wide range of applications, from advanced coatings and membranes to materials for electronics and biomedical devices rsc.orgmdpi.commdpi.com.

Advanced Functional Materials Development

The unique combination of functional groups in this compound suggests its potential, though underexplored, role in the development of advanced functional materials. Beyond its use in polymers, the molecule could be incorporated into smaller functional molecules or supramolecular assemblies. The fluorine atom and polar functional groups could influence the intermolecular interactions, leading to materials with specific optical, electronic, or self-assembly properties. However, without concrete research findings, its role in this area remains speculative.

Components in Catalytic Systems and Ligand Design

The efficacy of metal-based catalysts is intrinsically linked to the design of the ligands that coordinate to the metal center. These ligands modulate the metal's electronic properties, steric environment, and ultimately, its catalytic activity. Aminophenol-based ligands have garnered considerable attention in catalysis due to their ability to act as "redox non-innocent" ligands, meaning the ligand itself can participate in redox processes, thereby facilitating multi-electron transformations at the metal center. derpharmachemica.com

The structure of this compound is particularly well-suited for the development of novel catalytic systems. The two adjacent amino groups and the hydroxyl group can act as coordination sites, allowing the molecule to function as a tridentate ligand. The presence of the fluorine atom introduces a significant electronic perturbation. Fluorine's strong inductive effect withdraws electron density from the aromatic ring, which can enhance the acidity of the phenolic proton and influence the electron-donating ability of the amino groups. royalsocietypublishing.orgnih.gov This electronic tuning is critical for tailoring the redox potential of the resulting metal complex and, consequently, its catalytic reactivity.

For instance, transition metal complexes featuring o-aminophenol-type ligands have been successfully employed in a variety of catalytic reactions, including bioinspired alcohol oxidation and C-H amination. derpharmachemica.com The electronic properties of the ligand play a crucial role in these transformations. By analogy, a metal complex of this compound could exhibit enhanced catalytic activity due to the electronic influence of the fluorine substituent. The electron-withdrawing nature of fluorine can stabilize lower oxidation states of the coordinated metal, potentially opening up new catalytic cycles.

Below is a table summarizing the influence of substituents on the properties of phenol, which can be extrapolated to understand the effects of the functional groups in this compound.

SubstituentPositionEffect on Acidity (pKa)Electronic Effect
-NH2metaStrengthensElectron-releasing (resonance), Electron-withdrawing (inductive)
-NH2paraWeakensElectron-releasing (resonance)
-FparaStrengthensElectron-withdrawing (inductive)
-OH-10.0Reference

*This table is illustrative and based on general principles of physical organic chemistry.

Materials for Optical and Electronic Applications (e.g., related to charge transfer characteristics)

The development of new materials for optical and electronic applications often relies on the precise control of intramolecular and intermolecular charge transfer (CT) characteristics. Fluorinated aromatic compounds have emerged as promising candidates in this field due to the profound effect of fluorine on the electronic structure of molecules. rsc.org The introduction of fluorine atoms into a conjugated system lowers both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels. rsc.org This can facilitate electron injection and enhance the material's resistance to oxidative degradation, making it suitable for use in devices like organic light-emitting diodes (OLEDs) and field-effect transistors (FETs). rsc.org

In this compound, the interplay between the electron-donating amino and hydroxyl groups and the electron-withdrawing fluorine atom can give rise to significant intramolecular charge transfer character upon photoexcitation. This property is highly desirable for applications in nonlinear optics (NLO). The fluorine substituent can also influence the solid-state packing of molecules derived from this compound. The potential for C-H···F interactions can promote specific supramolecular arrangements, such as π-stacking, which is crucial for efficient charge transport in organic semiconductors. rsc.org

Theoretical studies on fused thiophene derivatives have shown that the introduction of electron-withdrawing fluorine atoms can decrease the HOMO-LUMO gap, which is beneficial for conductivity. rsc.org A similar effect can be anticipated for derivatives of this compound, suggesting their potential in creating novel semiconducting materials.

The following table outlines the general effects of fluorination on the properties of organic electronic materials.

PropertyEffect of FluorinationRationale
HOMO/LUMO Energy LevelsLowering of both HOMO and LUMOStrong inductive effect of fluorine
Electron InjectionFacilitatedLower LUMO energy level
Oxidative StabilityIncreasedHigher ionization potential due to lower HOMO
Intermolecular PackingCan be influenced by C-H···F interactionsPromotes ordered structures
Charge Carrier MobilityCan be enhancedImproved π-stacking and molecular organization

Design and Synthesis of Ligands for Coordination Complexes with Tailored Reactivity

The design and synthesis of ligands are at the heart of coordination chemistry, enabling the development of metal complexes with specific geometries, electronic structures, and reactivities. researchgate.netresearchgate.net this compound serves as an excellent platform for designing ligands with tailored properties.

The vicinal diamino groups, along with the phenolic hydroxyl group, provide a versatile coordination pocket. The molecule can act as a neutral tridentate ligand or, upon deprotonation of the hydroxyl and/or amino groups, as a monoanionic or dianionic ligand. This variability in coordination modes allows for the synthesis of a wide range of coordination complexes with different metals. The coordination behavior of aminophenol-type ligands is well-documented, with the ability to form stable complexes with a variety of transition metals. humanjournals.comacs.orgresearchgate.net

The synthesis of ligands from this compound can be readily achieved through standard organic transformations. For example, condensation of the diamino functionality with aldehydes or ketones can yield Schiff base ligands. These Schiff base ligands are renowned for their ability to stabilize various metal ions in different oxidation states and have been extensively used in catalysis. nih.gov The fluorine atom on the periphery of such a ligand would exert a significant electronic influence on the resulting metal complex. As observed in fluorinated dibenzotetraaza-annulene complexes, the presence of fluorine atoms lowers the energy of the molecular orbitals compared to their non-fluorinated analogues. nih.govacs.org This modulation of the electronic structure is a powerful tool for fine-tuning the reactivity of the metal center.

For example, in the context of catalytic oxidation reactions, the electron-withdrawing fluorine atom could increase the Lewis acidity of the metal center, potentially enhancing its activity. In redox catalysis, the fluorine substituent can alter the reduction potential of the metal complex, making certain catalytic steps more favorable. The design possibilities are vast, allowing for the rational development of catalysts for specific organic transformations.

The table below presents a hypothetical comparison of the properties of a coordination complex with a ligand derived from 3,4-diaminophenol (B1333219) versus one derived from this compound.

PropertyComplex with 3,4-Diaminophenol LigandComplex with this compound LigandRationale for Difference
Lewis Acidity of Metal CenterLowerHigherInductive electron withdrawal by fluorine
Reduction Potential of Metal CenterLowerHigherFluorine stabilizes the reduced state of the ligand, making the metal more difficult to reduce
Thermal StabilityGoodPotentially enhancedStronger metal-ligand bonds due to electronic effects
Solubility in Fluorinated SolventsLowPotentially higherIncreased fluorous character

Analytical Methodologies for the Detection and Quantification of 3,4 Diamino 5 Fluorophenol

Chromatographic Techniques for Separation and Analysis

Chromatography is a cornerstone for the separation and analysis of chemical compounds from complex mixtures. Techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are powerful tools for the analysis of 3,4-Diamino-5-fluorophenol.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of non-volatile or thermally unstable compounds like aminophenols. The development of a robust HPLC method for this compound involves the systematic optimization of several parameters to achieve adequate separation from impurities and degradation products.

Method development typically begins with the selection of an appropriate stationary phase, most commonly a reversed-phase column such as a C18 or C8. phenomenex.com The choice of mobile phase is critical; a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is generally employed. phenomenex.com The pH of the aqueous phase is a key parameter that influences the retention and peak shape of ionizable compounds like aminophenols. phenomenex.com Gradient elution, where the proportion of the organic solvent is varied over time, is often necessary to separate compounds with a wide range of polarities in a reasonable timeframe. phenomenex.com Detection is commonly performed using a Diode Array Detector (DAD) or a UV-Vis detector, set at a wavelength where the analyte exhibits maximum absorbance.

Once developed, the method must be validated according to guidelines such as those from the International Council for Harmonisation (ICH) to ensure its reliability. Validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ). mfd.org.mkpensoft.net For instance, a validated HPLC method for the simultaneous determination of impurities in paracetamol, including the related compound 4-aminophenol, demonstrates the capability of this technique. mfd.org.mk In one such method, a Zorbax Eclipse Plus C18 column was used with a gradient of phosphate buffer and acetonitrile, achieving good separation and sensitivity. mfd.org.mk

Interactive Table: Example HPLC Method Validation Parameters for an Aminophenol Analog
Validation ParameterResult for 4-AminophenolResult for 4-chloroacetanilide
Linearity (Correlation Coefficient, r²) >0.999>0.999
Accuracy (% Recovery) 98.0% - 102.0%98.0% - 102.0%
Precision (RSD%) < 2.0%< 5.0%
Limit of Detection (LOD) 1.5 µg/mL0.15 µg/mL
Limit of Quantification (LOQ) 5.0 µg/mL0.5 µg/mL
Solution Stability 96 hours at 4°C96 hours at 4°C
Data derived from a validated method for impurities in Paracetamol tablets and serves as an illustrative example of typical performance. mfd.org.mk

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. However, direct analysis of polar and non-volatile compounds like this compound is challenging due to their low volatility and potential for thermal degradation in the GC inlet. libretexts.org Therefore, a chemical derivatization step is typically required to convert the analyte into a more volatile and thermally stable form. libretexts.orgjfda-online.com

Derivatization targets the active hydrogen atoms in the hydroxyl and amino functional groups. youtube.com The three most common derivatization methods for GC analysis are silylation, acylation, and alkylation. libretexts.org

Silylation: This involves replacing the active hydrogens with a trimethylsilyl (TMS) group, using reagents like N-methyl-trimethylsilyltrifluoroacetamide (MSTFA). youtube.com This process increases volatility and reduces polarity. youtube.com

Acylation: This method introduces an acyl group. Using fluorinated acylating agents, such as pentafluorobenzyl bromide (PFBBr), can significantly enhance sensitivity for electron capture detection (ECD) or negative chemical ionization mass spectrometry. libretexts.orgjfda-online.com

Alkylation: This involves adding an alkyl group, which can also improve volatility.

After derivatization, the sample is injected into the GC-MS system. The derivatized compound is separated on a capillary column (e.g., DB-5) and subsequently ionized and detected by the mass spectrometer. epa.gov While some methods report direct GC-MS analysis of compounds like 4-aminophenol without derivatization, these are less common and may require specialized injection techniques or liners to minimize degradation and adsorption. irjet.net The validation of a GC-MS method ensures its accuracy and precision for the intended application. nih.gov

Interactive Table: Common Derivatization Reagents for GC-MS Analysis
Derivatization MethodReagentTarget Functional GroupsKey Advantages
Silylation N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-methyl-trimethylsilyltrifluoroacetamide (MSTFA)Alcohols, Phenols, Carboxylic Acids, Amines, ThiolsIncreases volatility; reduces polarity; produces stable derivatives. libretexts.orgyoutube.com
Acylation Acetic Anhydride (B1165640), Pentafluorobenzyl Bromide (PFBBr), Trifluoroacetic Anhydride (TFAA)Alcohols, Phenols, Primary & Secondary AminesProduces stable derivatives; fluorinated derivatives enhance sensitivity with ECD and MS detection. libretexts.orgjfda-online.com
Alkylation Diazomethane, Dimethylformamide dimethyl acetal (DMF-DMA)Carboxylic Acids, PhenolsForms stable ether and ester derivatives.
This table summarizes common derivatization strategies applicable to the functional groups present in this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique ideal for detecting and quantifying trace amounts of compounds in complex matrices like environmental or biological samples. amazonaws.com This method combines the separation power of HPLC with the specificity of tandem mass spectrometry, often eliminating the need for derivatization that is required for GC-MS. amazonaws.com

In an LC-MS/MS system, the analyte is first separated using liquid chromatography. The eluent from the LC column is then introduced into an atmospheric pressure ionization (API) source, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). amazonaws.com ESI is generally preferred for its high sensitivity with polar molecules. amazonaws.com The ionized molecule (precursor ion) is selected in the first quadrupole, fragmented in a collision cell, and specific fragment ions (product ions) are monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides excellent selectivity and significantly reduces background noise, enabling very low detection limits. lcms.cz

The development of an LC-MS/MS method requires careful optimization of both chromatographic conditions and mass spectrometric parameters (e.g., precursor/product ion pairs, collision energy, cone voltage). ulisboa.pt A significant challenge in LC-MS/MS analysis, particularly with ESI, is the potential for matrix effects, where co-eluting compounds from the sample matrix can suppress or enhance the ionization of the target analyte, affecting accuracy and reproducibility. capes.gov.br This can be mitigated through effective sample preparation, chromatographic separation, or the use of an isotopically labeled internal standard. amazonaws.com

Interactive Table: Illustrative LC-MS/MS Parameters for a Related Compound
AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization ModeApplication
2-amino-4-chlorophenol 144108ESI (+)Environmental Water Analysis ulisboa.pt
Pentachlorophenol 265229APCI (-)Environmental Samples unl.pt
4-Aminophenol 11093ESI (+)Pharmaceutical Analysis
Disperse Dyes VariesVariesESI (+)Textile Analysis lcms.cz
This table provides examples of mass spectrometric parameters for related phenolic and amino compounds to illustrate the principles of LC-MS/MS analysis.

Electrochemical Sensing Approaches

Electrochemical methods offer a rapid, cost-effective, and portable alternative to chromatographic techniques for the quantification of electroactive compounds. The phenolic hydroxyl and aromatic amino groups in this compound are readily oxidizable, making the compound an excellent candidate for electrochemical analysis.

Voltammetric techniques measure the current response of an electroactive analyte as a function of an applied potential. Methods such as Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), and Square Wave Voltammetry (SWV) are commonly used for the quantitative determination of aminophenols. samipubco.com

CV is typically used for initial investigations to understand the electrochemical behavior of the analyte, such as its oxidation potential and the reversibility of the reaction. For quantitative purposes, DPV and SWV are preferred due to their higher sensitivity and better resolution, which results from effective discrimination against background charging current. The peak current generated during the voltammetric scan is directly proportional to the concentration of the analyte in the solution, allowing for quantification. nih.gov For instance, in the analysis of 4-aminophenol (4-APN), a linear relationship between the oxidation peak current and its concentration can be established over a specific range, enabling the calculation of a limit of detection (LOD). samipubco.com

Interactive Table: Performance of a Voltammetric Sensor for 4-Aminophenol
TechniqueLinear RangeLimit of Detection (LOD)Supporting ElectrolyteReference
Differential Pulse Voltammetry (DPV) 0.5 µM to 700.0 µM0.15 µMPhosphate Buffer (pH 7.0) samipubco.com
Square Wave Voltammetry (SWV) 3.0 µM to 500 µM1.46 µMPhosphate Buffer (pH 6.0) nih.gov
Square Wave Voltammetry (SWV) 0.1 µM to 55 µM0.006 µMPhosphate Buffer (pH 6.5) nih.gov
This data for 4-aminophenol illustrates the typical analytical performance of voltammetric methods.

While standard electrodes like glassy carbon electrodes (GCE) or carbon paste electrodes (CPE) can be used for voltammetric analysis, they often suffer from limitations such as low sensitivity, poor selectivity, and electrode fouling. ijnc.ir To overcome these issues, the working electrode surface can be modified with various nanomaterials to enhance its performance. nih.gov

The modification aims to increase the electroactive surface area, improve the rate of electron transfer, and catalytically enhance the electrochemical reaction of the target analyte. nih.gov Common modifying agents for aminophenol detection include:

Carbon-based Nanomaterials: Graphene, carbon nanotubes (CNTs), and their composites provide a large surface area and excellent electrical conductivity, leading to significant signal amplification. nih.govmdpi.com

Metal and Metal Oxide Nanoparticles: Nanoparticles of gold, silver, or metal oxides (e.g., Ni-Co layered double hydroxides) can be deposited on the electrode surface to catalyze the oxidation of aminophenols, thereby lowering the overpotential and increasing the peak current. samipubco.comresearchgate.net

Polymers: Conductive polymers like polyaniline or overoxidized poly(p-aminophenol) can be electropolymerized on the electrode surface to create a film that enhances sensitivity and can improve selectivity. nih.govijnc.ir

These modified electrodes have demonstrated significantly lower detection limits and wider linear ranges compared to their unmodified counterparts, making them highly suitable for trace analysis. samipubco.comnih.gov The development of such sensors provides a powerful tool for the rapid and sensitive detection of aminophenol isomers and their derivatives. scientific.net

Interactive Table: Comparison of Modified Electrodes for Aminophenol Detection
Electrode ModifierAnalyteLinear RangeLimit of Detection (LOD)Reference
Ni-Co Layered Double Hydroxides 4-Aminophenol0.5 µM - 700.0 µM0.15 µM samipubco.com
Flower-like Ag-Au Nanocomposites 4-Aminophenol0.1 µM - 100 µM36 nM researchgate.net
MWCNT-Polyaniline Composite 4-Aminophenol0.1 µM - 55 µM6 nM nih.gov
Nitrogen-Doped Graphene Acetaminophen0.009 µM - 28.8 µM3.03 nM mdpi.com
Overoxidized Poly(p-aminophenol) Acetaminophen0.07 µM - 100.0 µM21 nM ijnc.ir
This table highlights the enhanced performance achieved by modifying electrode surfaces for the detection of aminophenol and related compounds.

Spectrophotometric Methods for Quantitative Analysis

Spectrophotometry, particularly in the ultraviolet-visible (UV-Vis) range, serves as a fundamental analytical technique for the quantitative analysis of aromatic compounds, including this compound. The basis of this method lies in the principle that molecules with chromophoric groups absorb light at specific wavelengths. The aromatic ring and the amino and hydroxyl functional groups in this compound act as chromophores, making it amenable to UV-Vis spectrophotometric analysis.

The UV-Vis spectrum of this compound is expected to exhibit characteristic absorption maxima (λmax). The position and intensity of these maxima are influenced by the electronic transitions within the molecule, which are affected by the substituent groups on the benzene (B151609) ring. The two amino groups (-NH2) and the hydroxyl group (-OH) are strong auxochromes, which typically cause a bathochromic shift (shift to longer wavelengths) of the primary and secondary absorption bands of the benzene ring. The fluorine atom, being an electron-withdrawing group, may induce a hypsochromic shift (shift to shorter wavelengths) or have a more complex effect on the spectrum.

The pH of the solution is a critical parameter in the spectrophotometric analysis of aminophenols. The amino and hydroxyl groups can undergo protonation or deprotonation depending on the pH, which alters the electronic structure of the molecule and, consequently, its UV-Vis spectrum. For instance, in acidic solutions, the amino groups will be protonated to form -NH3+, which can lead to a significant change in the absorption spectrum compared to neutral or basic solutions. Therefore, buffering the sample solution to a constant pH is crucial for obtaining reproducible and accurate quantitative results.

For quantitative analysis, a calibration curve is typically constructed by measuring the absorbance of a series of standard solutions of this compound of known concentrations at a fixed wavelength, usually the λmax where the absorbance is highest. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte.

In cases where the intrinsic UV absorbance of this compound is weak or subject to interference from other components in the sample matrix, derivatization can be employed. This involves reacting the analyte with a specific reagent to form a new compound with a strong chromophore that absorbs in the visible region. Aromatic amines are known to react with various reagents, such as p-N,N-dimethylphenylenediamine and iodine, to produce intensely colored complexes. This approach can significantly enhance the sensitivity and selectivity of the spectrophotometric method.

Interactive Data Table: Expected UV-Vis Absorption Maxima for this compound in Different Solvents

Solvent PolarityExpected λmax Range (nm)Molar Absorptivity (ε) Range (L·mol⁻¹·cm⁻¹)Notes
Non-polar (e.g., Hexane)280 - 2951000 - 3000Fine structure may be visible.
Polar Aprotic (e.g., Acetonitrile)285 - 3001500 - 3500Broadening of absorption bands.
Polar Protic (e.g., Ethanol)290 - 3102000 - 4000Hydrogen bonding can cause a red shift.
Aqueous (Acidic pH)270 - 285800 - 2500Protonation of amino groups leads to a blue shift.
Aqueous (Basic pH)300 - 3202500 - 5000Deprotonation of the hydroxyl group leads to a red shift.

Note: The data in this table are hypothetical and based on the general spectrophotometric properties of similar aromatic compounds. Actual values for this compound would need to be determined experimentally.

Application in Quality Control and as a Reference Standard in Research Environments

In both industrial and research settings, ensuring the quality and consistency of chemical compounds is paramount. This compound, particularly if used as an intermediate in the synthesis of pharmaceuticals, dyes, or other specialty chemicals, would require stringent quality control measures. In this context, it can serve as a reference standard.

A reference standard is a highly purified and well-characterized substance used as a benchmark for analytical purposes. A this compound reference standard would be used to:

Confirm Identity: By comparing the analytical data (e.g., spectra from infrared spectroscopy, nuclear magnetic resonance, or mass spectrometry) of a production batch with that of the reference standard, the identity of the compound can be unequivocally confirmed.

Determine Purity: Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), are often employed for purity assessment. The reference standard is used to calibrate the instrument and to identify and quantify impurities in the sample by comparing peak areas.

Assay (Strength) Determination: The reference standard is used to accurately determine the concentration or content of this compound in a given sample. This is crucial for ensuring that the material meets the required specifications for its intended use.

The use of a reference standard is a cornerstone of Good Manufacturing Practices (GMP) and is essential for regulatory compliance in many industries. Organizations such as the United States Pharmacopeia (USP) and the International Organization for Standardization (ISO) provide guidelines for the establishment and use of reference standards.

In research environments, a well-characterized sample of this compound serves as a crucial tool. Researchers synthesizing this compound or using it as a starting material need a reliable standard to verify the success of their synthesis and to ensure the purity of their material before proceeding with further reactions or biological testing. The availability of a reference standard facilitates the reproducibility of research findings across different laboratories.

Interactive Data Table: Typical Specifications for a this compound Reference Standard

ParameterSpecificationAnalytical Method
Identity
Infrared SpectrumConforms to the spectrum of the reference standard.FTIR Spectroscopy
¹H NMR SpectrumConforms to the structure of this compound.NMR Spectroscopy
Mass SpectrumConsistent with the molecular weight and fragmentation pattern.Mass Spectrometry
Purity
Assay≥ 99.0% (on dried basis)HPLC or Titration
Individual Impurities≤ 0.1%HPLC
Total Impurities≤ 0.5%HPLC
Physical Properties
AppearanceWhite to off-white crystalline powder.Visual Inspection
Melting PointWithin a specified range (e.g., 150-155 °C).Capillary Melting Point
Volatiles
Loss on Drying≤ 0.5%Gravimetric
Water Content≤ 0.5%Karl Fischer Titration

Note: The specifications in this table are examples and would need to be established based on the specific requirements for the use of this compound.

Environmental Fate and Degradation Mechanisms of 3,4 Diamino 5 Fluorophenol

Abiotic Degradation Pathways in Aquatic and Atmospheric Environments

The abiotic degradation of 3,4-Diamino-5-fluorophenol in the environment is likely to be influenced by photodegradation, hydrolysis, and oxidation. The rates and mechanisms of these processes are expected to be dependent on environmental conditions such as pH, temperature, and the presence of other reactive species.

Photodegradation Mechanisms (e.g., Photo-Fenton Process)

In aquatic environments, direct photolysis of this compound may occur upon absorption of sunlight. However, indirect photodegradation processes are often more significant for phenolic compounds. One such important mechanism is the Photo-Fenton process, which involves the generation of highly reactive hydroxyl radicals (•OH) from the photolysis of iron complexes. These hydroxyl radicals can readily attack the aromatic ring of this compound, leading to its degradation. The reaction is initiated by the reduction of Fe(III) to Fe(II), which then reacts with hydrogen peroxide to produce hydroxyl radicals.

The amino and hydroxyl groups on the aromatic ring of this compound are expected to activate the ring, making it susceptible to electrophilic attack by hydroxyl radicals. The degradation is likely to proceed through the formation of hydroxylated intermediates, followed by ring cleavage. The presence of the fluorine atom may influence the reaction rate and the specific intermediates formed. For instance, studies on fluorophenols have shown that photoreductive defluorination can occur, leading to the release of fluoride (B91410) ions. researchgate.net

Hydrolysis and Oxidation Reactions in Different pH Conditions

The hydrolysis of this compound under typical environmental pH conditions is expected to be slow, as the bonds within the molecule are generally stable to hydrolysis. However, the pH of the surrounding medium can significantly influence its oxidation potential and, consequently, its degradation rate.

The amino and hydroxyl groups are ionizable, and their protonation state will vary with pH. Under acidic conditions, the amino groups will be protonated, which may affect the compound's reactivity and susceptibility to oxidation. In general, the oxidation of phenols can be initiated by various oxidants present in the environment, such as dissolved oxygen and reactive oxygen species. The oxidation of phenols often leads to the formation of quinone-like structures. libretexts.org For this compound, oxidation could potentially lead to the formation of a fluorinated amino-p-benzoquinone derivative. The rate of these oxidation reactions is often pH-dependent, with higher rates observed at alkaline pH for many phenolic compounds.

Biotic Degradation Pathways by Microorganisms

The biodegradation of this compound is anticipated to be carried out by various microorganisms present in soil and water. The degradation pathways are likely to differ depending on the presence or absence of oxygen.

Microbial Transformation under Aerobic and Anaerobic Conditions

Under aerobic conditions, microorganisms are likely to initiate the degradation of this compound through hydroxylation of the aromatic ring, a common initial step in the aerobic degradation of many aromatic compounds. This is often catalyzed by monooxygenase or dioxygenase enzymes. The presence of amino and hydroxyl groups may direct the position of further hydroxylation. Following hydroxylation, the aromatic ring is likely to be cleaved by dioxygenases, leading to the formation of aliphatic intermediates that can then enter central metabolic pathways. Studies on the degradation of mono-fluorophenols by activated sludge have shown that the initial step is transformation to fluorocatechol, followed by ortho-cleavage of the ring. nih.gov

Under anaerobic conditions, the degradation of halogenated aromatic compounds often proceeds via reductive dehalogenation, where the halogen substituent is removed and replaced by a hydrogen atom. In the case of this compound, this would involve the removal of the fluorine atom. Following dehalogenation, the resulting diaminophenol could be further degraded through pathways established for non-halogenated aromatic compounds. The biotransformation of nitrophenols to aminophenols under anaerobic conditions has been observed, suggesting that the amino groups of this compound would be stable under these conditions. oup.com

Identification of Degradation Products and Metabolic Pathways

Based on the degradation of similar compounds, a hypothetical aerobic degradation pathway for this compound could involve the following steps:

Hydroxylation: Introduction of additional hydroxyl groups to the aromatic ring, potentially forming a fluorinated aminohydroquinone or a fluorinated aminocatechol.

Ring Cleavage: The hydroxylated ring is then cleaved by dioxygenases, leading to the formation of muconic acid derivatives.

Defluorination: The fluorine atom may be removed either before or after ring cleavage.

Further Metabolism: The resulting aliphatic intermediates are further metabolized to compounds of the central metabolism, such as pyruvate (B1213749) and acetyl-CoA.

Potential degradation products could include various hydroxylated and de-fluorinated intermediates. The accumulation of p-aminophenol has been observed during the microbial degradation of acetaminophen, indicating that aminophenol structures can be persistent intermediates. nih.govresearchgate.net

Environmental Persistence and Transformation Products Analysis

The environmental persistence of this compound will depend on the rates of the abiotic and biotic degradation processes discussed above. The presence of the fluorine atom may increase its persistence, as the carbon-fluorine bond is strong and not easily broken. Halogenated phenols, in general, are known to be more persistent than phenol (B47542) itself. nih.gov The amino and hydroxyl groups, being activating, might enhance its susceptibility to microbial attack, potentially counteracting the effect of the fluorine atom to some extent.

The analysis of the transformation products of this compound in environmental samples would likely involve advanced analytical techniques. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS) would be a suitable method for the separation, identification, and quantification of the parent compound and its degradation products. lcms.czresearchgate.net Gas chromatography-mass spectrometry (GC-MS) could also be employed, likely after a derivatization step to increase the volatility of the analytes. nih.gov

Table 1: Potential Degradation Pathways and Intermediates of this compound

Degradation PathwayConditionsPotential Key IntermediatesPotential End Products
Photodegradation (Photo-Fenton)Aquatic, Sunlight, Fe(II)/H₂O₂Hydroxylated this compound, Fluorinated amino-p-benzoquinoneRing cleavage products, CO₂, H₂O, NH₄⁺, F⁻
Aerobic BiodegradationAerobic, MicroorganismsFluorinated aminocatechol, Fluorinated aminohydroquinone, Muconic acid derivativesBiomass, CO₂, H₂O, NH₄⁺, F⁻
Anaerobic BiodegradationAnaerobic, Microorganisms3,4-Diaminophenol (B1333219) (following defluorination)CH₄, CO₂, Biomass, NH₄⁺

Table 2: Analytical Techniques for the Analysis of this compound and its Transformation Products

Analytical TechniqueAbbreviationApplication
High-Performance Liquid ChromatographyHPLCSeparation of polar, non-volatile compounds in aqueous samples.
Mass Spectrometry / Tandem Mass SpectrometryMS / MS/MSIdentification and quantification of the parent compound and its transformation products with high sensitivity and specificity.
Gas Chromatography-Mass SpectrometryGC-MSAnalysis of volatile or semi-volatile compounds, often requiring a derivatization step for polar analytes like phenols and amines.

Application of Advanced Oxidation Processes (AOPs) for Remediation

The core mechanism of AOPs involves the production of hydroxyl radicals, which are powerful oxidizing agents. mdpi.com These radicals can attack organic molecules through several pathways, including hydrogen abstraction, electrophilic addition to double bonds, and electron transfer. nih.gov The presence of amino and hydroxyl groups on the aromatic ring of this compound would likely make it susceptible to attack by hydroxyl radicals. The fluorine substituent, while contributing to the compound's stability, can also be cleaved during the oxidative degradation process.

Several types of AOPs could theoretically be employed for the degradation of this compound, including Fenton and photo-Fenton processes, ozonation, and heterogeneous photocatalysis.

Fenton and Photo-Fenton Processes: The Fenton process involves the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺) to generate hydroxyl radicals. researchgate.netnih.gov The efficiency of the Fenton process is highly dependent on factors such as pH, and the concentrations of both the iron catalyst and hydrogen peroxide. nih.govnih.gov The photo-Fenton process enhances the degradation rate by using UV or visible light to photoreduce ferric ions (Fe³⁺) back to ferrous ions (Fe²⁺), thereby regenerating the catalyst and producing additional hydroxyl radicals. nih.gov Studies on the degradation of similar compounds like phenol and p-aminophenol have demonstrated the effectiveness of these methods. nih.govnih.gov

Ozonation: Ozonation involves the use of ozone (O₃) as a strong oxidant. researchgate.net Ozone can react with organic compounds directly through molecular ozone or indirectly through the generation of hydroxyl radicals, especially at higher pH values. nih.gov The reaction of ozone with aromatic compounds can lead to ring cleavage and the formation of more biodegradable intermediates. nih.govresearchgate.net The effectiveness of ozonation for the degradation of aromatic amines has been documented, with by-products such as nitrobenzene (B124822) and azobenzene (B91143) being identified in some cases. nih.gov

Heterogeneous Photocatalysis: This process typically utilizes a semiconductor catalyst, such as titanium dioxide (TiO₂), which upon irradiation with light of sufficient energy, generates electron-hole pairs. researchgate.netrsc.org These charge carriers can then react with water and oxygen to produce hydroxyl radicals and other reactive oxygen species that drive the degradation of organic pollutants. researchgate.net The photocatalytic degradation of various aminophenols and chlorophenols has been successfully demonstrated. researchgate.netnih.gov

While no specific experimental data for the AOP-based remediation of this compound is available, research on analogous compounds allows for the postulation of expected outcomes. Detailed research findings would typically include kinetic studies to determine the rate of degradation, identification of intermediate products to elucidate the degradation pathway, and assessment of the degree of mineralization (i.e., the conversion of the organic compound to CO₂, H₂O, and inorganic ions).

The following interactive data table provides a hypothetical representation of the kind of data that would be generated from studies on the application of various AOPs for the remediation of this compound. It is important to note that this data is illustrative and not based on actual experimental results for this specific compound.

Advanced Oxidation ProcessCatalyst/OxidantInitial Concentration (mg/L)Reaction Time (min)Degradation Efficiency (%)Mineralization (TOC Removal %)Pseudo-First-Order Rate Constant (k, min⁻¹)
FentonFe²⁺/H₂O₂506092650.042
Photo-FentonFe²⁺/H₂O₂/UV-A503098780.130
Ozonation (pH 9)O₃504588550.047
PhotocatalysisTiO₂/UV-C5012095720.025

Emerging Research Directions and Future Perspectives on 3,4 Diamino 5 Fluorophenol

Exploration of Novel and Efficient Synthetic Pathways

The development of novel and efficient synthetic routes for 3,4-Diamino-5-fluorophenol is a primary focus of current research. Traditional multi-step syntheses can be cumbersome, low-yielding, and environmentally taxing. Consequently, researchers are exploring more streamlined and sustainable approaches.

One promising avenue is the late-stage fluorination of diaminophenol precursors. The deoxyfluorination of phenols presents a viable, though challenging, method. nih.govorganic-chemistry.org This approach would involve the direct conversion of a hydroxyl group to a fluorine atom, potentially simplifying the synthetic sequence. Another strategy involves the regioselective fluorination of commercially available aminophenols, followed by subsequent nitration and reduction steps to introduce the second amino group. The challenge lies in achieving high regioselectivity during the fluorination step, a common hurdle in the synthesis of poly-substituted aromatic compounds. nih.gov

Researchers are also investigating enzymatic and chemo-enzymatic methods to improve the sustainability of the synthesis. The use of biocatalysts could offer higher selectivity under milder reaction conditions, reducing the need for harsh reagents and protecting groups.

A comparative analysis of potential synthetic strategies is presented below:

Synthetic Strategy Potential Advantages Potential Challenges Key Research Focus
Multi-step Classical Synthesis Well-established reaction mechanismsLow overall yield, multiple protection/deprotection steps, harsh reagentsOptimization of reaction conditions for each step
Late-stage Fluorination Potentially shorter synthetic routeRegioselectivity control, harsh fluorinating agentsDevelopment of novel and selective fluorinating agents
Chemo-enzymatic Synthesis High selectivity, mild reaction conditions, environmentally benignEnzyme stability and availability, substrate scopeDiscovery and engineering of suitable enzymes
Flow Chemistry Synthesis Improved safety, scalability, and reproducibilityHigh initial setup cost, reaction optimization for flow conditionsDevelopment of continuous flow processes for key reaction steps

Advanced Computational Modeling for Structure-Property Relationships and Predictive Design

Advanced computational modeling, particularly Density Functional Theory (DFT), is a powerful tool for predicting the structure-property relationships of this compound. researchgate.netchemrxiv.orgyoutube.com By simulating the electronic structure and molecular orbitals, researchers can gain insights into how the fluorine atom and the amino and hydroxyl groups influence the molecule's reactivity, polarity, and intermolecular interactions.

Computational studies can predict key parameters such as bond lengths, bond angles, and charge distribution, which are crucial for understanding the molecule's behavior in different chemical environments. youtube.com For example, DFT calculations can elucidate the effect of the fluorine atom on the acidity of the phenolic proton and the basicity of the amino groups. This information is invaluable for designing polymerization reactions and predicting the properties of resulting materials.

Furthermore, computational models can be used to predict the spectroscopic signatures (e.g., NMR, IR, and UV-Vis spectra) of this compound and its derivatives, aiding in their experimental characterization. researchgate.net These predictive capabilities accelerate the design of new materials with tailored properties, reducing the need for extensive trial-and-error experimentation.

Computational Method Predicted Property Significance
Density Functional Theory (DFT) Electronic structure, molecular orbital energies (HOMO/LUMO), charge distributionPredicts reactivity, stability, and potential for use in electronic materials
Time-Dependent DFT (TD-DFT) UV-Vis absorption spectraAids in the design of photoactive materials and understanding electronic transitions
Molecular Dynamics (MD) Simulations Conformational analysis, intermolecular interactionsProvides insights into the behavior of the molecule in solution and in polymeric matrices

Integration into Multifunctional Material Systems with Tailored Applications

The unique structure of this compound makes it an excellent candidate for integration into multifunctional material systems. Its di-amino and hydroxyl functionalities allow it to serve as a monomer in the synthesis of high-performance polymers such as polybenzoxazoles (PBOs) and polyimides. acs.orgrsc.org The incorporation of fluorine into these polymers is expected to enhance their thermal stability, chemical resistance, and dielectric properties, making them suitable for applications in aerospace, electronics, and energy sectors. dakenchem.comwikipedia.orgnih.gov

The presence of the fluorine atom can also impart hydrophobicity and reduce the surface energy of the resulting polymers, which is beneficial for creating self-cleaning and anti-fouling surfaces. nih.gov Moreover, the ability of the amino and hydroxyl groups to participate in hydrogen bonding can be exploited to create materials with specific recognition capabilities, for instance, in sensors or separation membranes.

Future research will likely focus on copolymerizing this compound with other monomers to fine-tune the properties of the resulting materials for specific applications. researchgate.net For example, creating copolymers with enhanced solubility and processability will be crucial for their commercial viability.

Polymer Class Potential Properties Conferred by this compound Potential Applications
Polybenzoxazoles (PBOs) High thermal stability, excellent mechanical strength, low dielectric constantAerospace components, high-temperature adhesives, microelectronics
Polyimides (PIs) Enhanced solubility, improved processability, low coefficient of thermal expansionFlexible electronics, gas separation membranes, high-performance films
Epoxy Resins Increased flame retardancy, improved chemical resistanceAdvanced composites, coatings, and encapsulants

Investigation of Bio-Inspired Chemistry and Mimetic Systems Utilizing the Core Structure

The structural motifs present in this compound are found in various biologically active molecules, opening up avenues for research in bio-inspired chemistry. The catechol-like arrangement of the hydroxyl and amino groups, for instance, is reminiscent of the active sites of certain enzymes. This has led to investigations into the use of this compound and its derivatives as building blocks for creating enzyme mimics and biomimetic catalysts. researchgate.netnih.gov

Researchers are exploring the potential of metal complexes of this compound to catalyze oxidation reactions, mimicking the function of oxidoreductase enzymes. The electronic properties of the fluorinated aromatic ring can be tuned to modulate the catalytic activity and selectivity of these complexes.

Another area of interest is the development of bio-inspired adhesives and coatings. The catechol moiety is known for its strong adhesive properties, as seen in mussel adhesive proteins. By incorporating the this compound core into polymers, it may be possible to create advanced adhesives with enhanced performance on a variety of surfaces.

Methodological Advancements in Analytical Characterization and Trace Detection

As the applications of this compound expand, the need for advanced analytical methods for its characterization and trace detection becomes more critical. The presence of multiple functional groups and the potential for isomerism present analytical challenges.

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are being optimized for the separation and quantification of this compound from complex matrices. epa.govoup.com The use of fluorinated stationary phases in chromatography is being explored to improve the separation of fluorinated isomers. researchgate.net Mass spectrometry (MS) coupled with these separation techniques provides sensitive and selective detection.

For trace detection, researchers are developing sensor-based methods. Electrochemical sensors, for example, can exploit the redox activity of the aminophenol moiety for sensitive detection. researchgate.net Spectroscopic techniques, such as fluorescence spectroscopy, are also being investigated. Derivatization of the amino groups with fluorescent tags can significantly enhance the sensitivity of detection. mdpi.com The development of methods for the trace detection of aromatic amines is an active area of research, driven by the environmental and health concerns associated with this class of compounds. nih.govnih.gov

Analytical Technique Purpose Key Advantages
HPLC with UV/MS detection Quantification and purity assessmentHigh resolution, sensitivity, and specificity
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of volatile derivatives and impuritiesExcellent separation efficiency for complex mixtures
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and isomer differentiationProvides detailed structural information
Electrochemical Sensors Trace detection in environmental and biological samplesHigh sensitivity, rapid response, and potential for miniaturization

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.